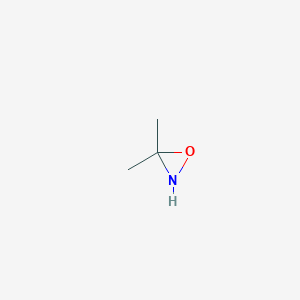
3,3-Dimethyloxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyloxaziridine is an organic compound featuring a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is a derivative of oxaziridine, which is known for its strained ring structure and unique reactivity. Oxaziridines, including this compound, are valuable intermediates in organic synthesis, particularly for their role in oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethyloxaziridine can be synthesized through the oxidation of imines with peracids. This method involves the reaction of an imine with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to yield the desired oxaziridine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale oxidation reactions with appropriate safety and handling measures due to the reactive nature of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyloxaziridine undergoes various types of reactions, including:
Substitution: It can participate in substitution reactions where nucleophiles attack the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include peracids like m-chloroperbenzoic acid.
Substitution Reactions: Reagents such as chloromethylphthalimide and chloromethyl methyl ether are used under conditions that favor nucleophilic attack.
Major Products Formed:
Scientific Research Applications
3,3-Dimethyloxaziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethyloxaziridine involves its role as an electrophilic oxidizing agent. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. In oxidation reactions, the compound transfers an oxygen atom to the substrate, resulting in the formation of oxidized products. The electronic nature and size of the substituent on the nitrogen atom influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Oxaziridine: The parent compound, featuring a similar three-membered ring structure.
N-H, N-alkyl, and N-aryloxaziridines: These derivatives vary in their substituents on the nitrogen atom, affecting their reactivity and applications.
3,3-Dimethyldiaziridine: A related compound with a similar structure but different reactivity due to the presence of a diaziridine ring.
Uniqueness: 3,3-Dimethyloxaziridine is unique due to its specific substituents, which enhance its stability and reactivity compared to other oxaziridines. Its ability to act as both an oxidizing and nitrogen transfer agent makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
51125-34-9 |
|---|---|
Molecular Formula |
C3H7NO |
Molecular Weight |
73.09 g/mol |
IUPAC Name |
3,3-dimethyloxaziridine |
InChI |
InChI=1S/C3H7NO/c1-3(2)4-5-3/h4H,1-2H3 |
InChI Key |
HQDAKFXQUNZHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















